molecular formula C29H31N3O8S B607473 Fluorescein-PEG3-Amine CAS No. 1807539-04-3

Fluorescein-PEG3-Amine

Cat. No. B607473
CAS RN: 1807539-04-3
M. Wt: 581.64
InChI Key: SQJRQGZXMBEAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a fluorescein dye with excitation/emission maximum 494/517 nm containing a free amine group, which can be reactive with carboxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc .


Synthesis Analysis

Fluorescent amino acids, such as Fluorescein-PEG3-Amine, have become an essential chemical tool because they can be used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties . They have been designed for tracking protein–protein interactions in situ or imaging nanoscopic events in real time with high spatial resolution .


Molecular Structure Analysis

The molecular formula of Fluorescein-PEG3-Amine is C29H31N3O8S . The molecular weight is 581.6 g/mol . The structure includes a conjugated system that illuminates when electrons spend a prolonged time in an excited state .


Chemical Reactions Analysis

Fluorescein-PEG3-Amine is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm . It is used extensively as a diagnostic tool in the field of ophthalmology .

Scientific Research Applications

Fluorescence-Based Detection

Fluorescein-PEG3-Amine can be used in fluorescence-based detection methods. The fluorescein moiety can undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence . This property makes it useful in various fields to detect functional groups and ions .

Protein Labeling

Fluorescein-PEG3-Amine can be used for protein labeling. The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This allows for the labeling of molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .

PROTACs Synthesis

Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Sensing Drug Release

Peptide-based fluorescence involving fluorescent amino acids not only retains the biocompatibility of peptides, but also relies on their fluorescent groups to enhance the fluorescent properties of the peptide itself . This can be used in sensing drug release .

Metal Ions and Biomolecules Detection

The fluorescence properties of Fluorescein-PEG3-Amine can be used in the detection of metal ions and biomolecules . The fluorescence emission can change in the presence of these substances, providing a means of detection .

Medical Research

Research is underway to further refine the structure and photophysical properties of fluorescent unnatural α-amino acids for application in a wider range of environment-sensitive processes . This includes producing compounds with higher quantum yields with fluorescence at longer wavelengths for new applications in medical research .

Mechanism of Action

Target of Action

Fluorescein-PEG3-Amine is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Fluorescein-PEG3-Amine are proteins with reactive amine groups . These proteins are usually lysine residues, which are relatively abundant in mammalian proteins .

Mode of Action

Fluorescein-PEG3-Amine interacts with its targets through the free amine group it contains . This free amine group can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) ester, and carbonyl compounds such as ketones and aldehydes . The interaction results in the formation of PROTAC molecules, which are capable of selectively degrading target proteins .

Biochemical Pathways

The biochemical pathways affected by Fluorescein-PEG3-Amine are primarily related to protein degradation . By forming PROTAC molecules, Fluorescein-PEG3-Amine leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can affect various biochemical pathways depending on the specific proteins targeted.

Pharmacokinetics

It is known that the hydrophilic peg spacer in fluorescein-peg3-amine increases its solubility in aqueous media . This property could potentially enhance the bioavailability of Fluorescein-PEG3-Amine.

Result of Action

The molecular and cellular effects of Fluorescein-PEG3-Amine’s action are largely dependent on the specific proteins it targets for degradation. By selectively degrading target proteins, Fluorescein-PEG3-Amine can influence various cellular processes and functions .

Action Environment

The action, efficacy, and stability of Fluorescein-PEG3-Amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the free amine group in Fluorescein-PEG3-Amine . Additionally, the presence of reactive compounds such as carboxylic acids, activated NHS esters, and carbonyl compounds can influence the formation of PROTAC molecules .

Safety and Hazards

Fluorescein-PEG3-Amine is used for research purposes only . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Fluorescent amino acids like Fluorescein-PEG3-Amine are widely used as building blocks for non-perturbative labeling of peptides and proteins . They have contributed significantly to the field of chemical biology in the past 10 years . Future research will likely focus on novel methodologies to synthesize building blocks with tunable spectral properties, their integration into peptide and protein scaffolds using site-specific genetic encoding and bioorthogonal approaches, and their application to design novel artificial proteins, as well as to investigate biological processes in cells by means of optical imaging .

properties

IUPAC Name

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJRQGZXMBEAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein-PEG3-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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